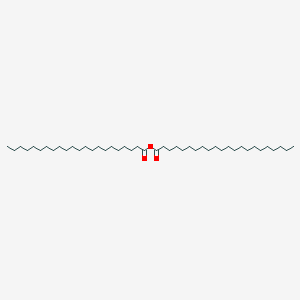

Docosanoic anhydride

Overview

Description

Docosanoic anhydride is a useful research compound. Its molecular formula is C44H86O3 and its molecular weight is 663.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biochemical Analysis and Disease Diagnosis

Docosanoic acid plays a critical role in the biochemical analysis of certain diseases. For instance, a liquid chromatographic method was developed to analyze very-long-chain fatty acids (VLCFA) like docosanoic acid in plasma. This method is particularly significant for diagnosing hereditary diseases such as X-linked adrenoleukodystrophy (Chung et al., 2008).

Neuroprotection and Alzheimer’s Disease

Docosanoic acid derivatives like docosahexaenoic acid (DHA) have been investigated for their role in neuroprotection and Alzheimer’s disease. They modulate glial cell activity, which is crucial for supporting neurons and managing inflammation. This modulation is particularly important in the early stages of Alzheimer's disease (Heras-Sandoval et al., 2016).

Plant Phytochemistry

In phytochemical studies, compounds like methyl docosanoate have been isolated from plants like Prosopis cineraria. These findings contribute to understanding the chemical composition of plants and their potential uses (Malik & Kalidhar, 2007).

Drug Delivery and Antibacterial Application

Docosanoic acid has been used in developing solid lipid nanoparticles for enhanced drug delivery. For instance, enrofloxacin-loaded docosanoic acid nanoparticles showed increased efficacy against intracellular bacteria like Salmonella (Xie et al., 2017).

Molecular Signaling and Cell Homeostasis

Docosanoic acid derivatives are involved in molecular signaling for maintaining cellular homeostasis. Neuroprotectin D1, derived from docosahexaenoic acid, plays a role in neuroprotection by regulating gene expression in response to cellular disruptions, such as in Alzheimer's disease and stroke (Asatryan & Bazan, 2017).

Muscular and Cardiac Health

Conjugating docosanoic acid with siRNA facilitates gene silencing in skeletal and cardiac muscles, showing potential for treating muscle- and heart-related diseases (Biscans et al., 2020).

Photophysical Properties in Lanthanide Complexes

Docosanoic acid derivatives have been studied for their photophysical properties when combined with lanthanide elements. This research has implications for developing new materials with specific light-absorbing and emitting properties (Yan & Xu, 2005).

Oil Industry and Flow Improvement

Modified copolymers involving docosanoic acid have been developed for use in the oil industry, particularly as flow improvers for waxy crude oil. These copolymers help in reducing the viscosity and preventing paraffin and wax crystal depositions in crude oils (El-Ghazawy et al., 2014).

Stroke Recovery and Brain Health

Docosanoids like DHA and neuroprotectin D1, derived from docosanoic acid, have shown promise in aiding recovery from ischemic stroke and improving brain health. They promote neurogenesis, angiogenesis, and maintain blood-brain barrier integrity, contributing to long-term recovery (Belayev et al., 2018).

Mechanism of Action

Behenic Anhydride, also known as Docosanoic Anhydride, is a chemical compound with the empirical formula C44H86O3 . This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Mode of Action

Behenic Anhydride, like other anhydrides, undergoes reactions involving nucleophilic attack . The general mechanism involves:

- Nucleophilic attack on the carbonyl group .

- Deprotonation by a base .

- Removal of the leaving group .

- Protonation of the carboxylate .

This mechanism allows Behenic Anhydride to react with various molecules, leading to different outcomes based on the nucleophile involved .

Biochemical Pathways

Behenic Anhydride may affect various biochemical pathways. For instance, it has been incorporated into the sn-1, 3 positions of triacylglycerols in palm olein and high-oleic sunflower oil . This modification can influence the metabolism of these oils.

Action Environment

The action, efficacy, and stability of Behenic Anhydride can be influenced by environmental factors. For instance, it is sensitive to moisture . Therefore, it is recommended to store it under inert gas in a cool and dark place, preferably at a temperature below 15°C .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Docosanoic anhydride plays a crucial role in biochemical reactions, particularly in the synthesis of esters and amides. It interacts with enzymes such as lipases and esterases, which catalyze the hydrolysis of ester bonds. These interactions are essential for the breakdown and synthesis of complex lipids. This compound also interacts with proteins involved in lipid metabolism, influencing the formation and degradation of lipid molecules .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in lipid metabolism, leading to changes in the synthesis and degradation of fatty acids. Additionally, it impacts cell signaling pathways related to inflammation and cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes involved in lipid metabolism, such as acyl-CoA oxidase, which plays a role in fatty acid oxidation. These interactions lead to changes in gene expression, affecting the overall metabolic state of the cell. This compound also influences the activity of transcription factors that regulate lipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its long-term impact on cellular function. Studies have shown that prolonged exposure to this compound can lead to alterations in cellular metabolism and gene expression, with potential long-term effects on cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance lipid metabolism and improve cellular function. At high doses, this compound may exhibit toxic effects, leading to cellular damage and impaired metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including fatty acid oxidation and lipid synthesis. It interacts with enzymes such as acyl-CoA oxidase and fatty acid synthase, influencing the flux of metabolites through these pathways. These interactions can affect the levels of various metabolites, altering the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues can influence its overall impact on cellular function .

Subcellular Localization

This compound is localized to specific subcellular compartments, such as the endoplasmic reticulum and mitochondria. This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles. The subcellular localization of this compound is crucial for its activity and function, as it allows the compound to interact with specific enzymes and biomolecules involved in lipid metabolism .

Properties

IUPAC Name |

docosanoyl docosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H86O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43(45)47-44(46)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-42H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVLPVWXJLKHID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H86O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340713 | |

| Record name | Docosanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

663.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55726-23-3 | |

| Record name | Docosanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Behenic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

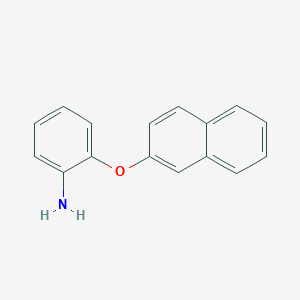

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

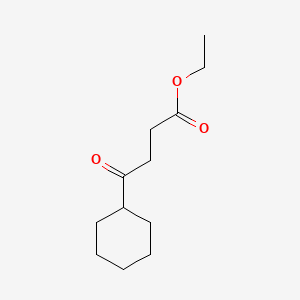

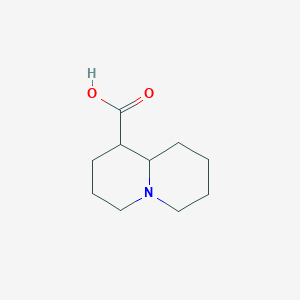

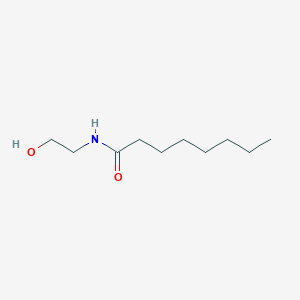

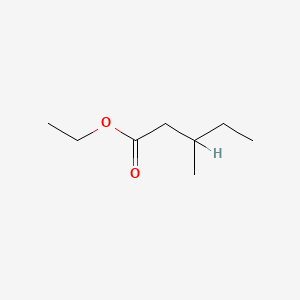

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1332330.png)